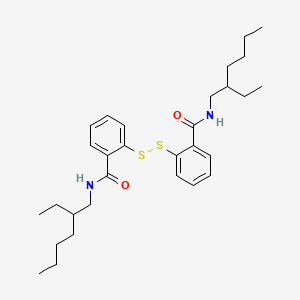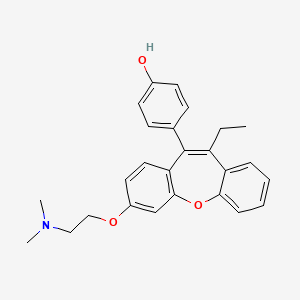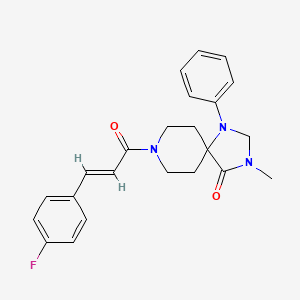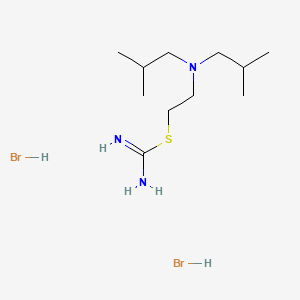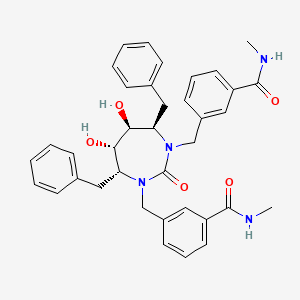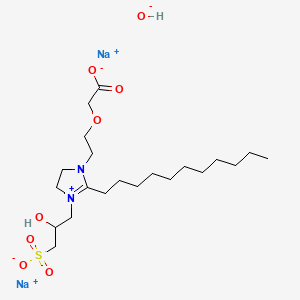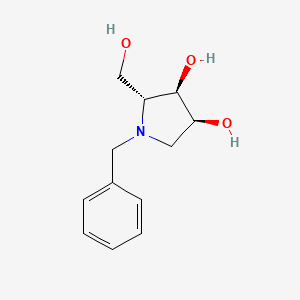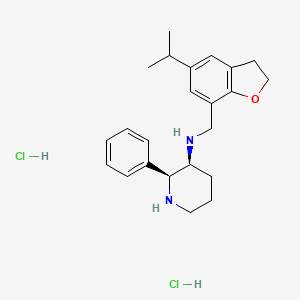
3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a benzofuran moiety, and a phenyl group, making it a molecule of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran intermediate, followed by the introduction of the piperidine ring and the phenyl group. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form different derivatives.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety may yield benzofuranones, while reduction of the piperidine ring may produce piperidines with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound might be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-Piperidinamine derivatives: Compounds with similar piperidine structures.
Benzofuran derivatives: Compounds containing the benzofuran moiety.
Phenyl-substituted amines: Compounds with phenyl groups attached to amine functionalities.
Uniqueness
The uniqueness of 3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
Número CAS |
183673-27-0 |
|---|---|
Fórmula molecular |
C23H32Cl2N2O |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-phenyl-N-[(5-propan-2-yl-2,3-dihydro-1-benzofuran-7-yl)methyl]piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C23H30N2O.2ClH/c1-16(2)19-13-18-10-12-26-23(18)20(14-19)15-25-21-9-6-11-24-22(21)17-7-4-3-5-8-17;;/h3-5,7-8,13-14,16,21-22,24-25H,6,9-12,15H2,1-2H3;2*1H/t21-,22-;;/m0../s1 |
Clave InChI |
GEMYTIALOXZOQO-IXOXMDGESA-N |
SMILES isomérico |
CC(C)C1=CC2=C(C(=C1)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)OCC2.Cl.Cl |
SMILES canónico |
CC(C)C1=CC2=C(C(=C1)CNC3CCCNC3C4=CC=CC=C4)OCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



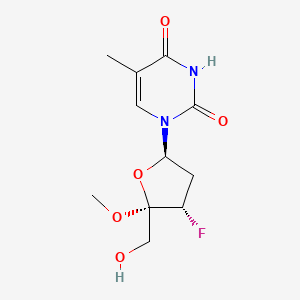
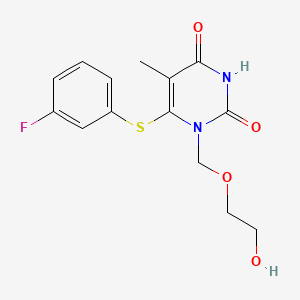

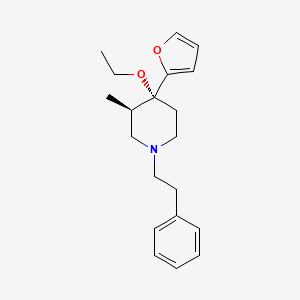
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
